molecular formula C25H27N5O B4857842 1-BENZYL-4-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE

1-BENZYL-4-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE

Cat. No.: B4857842
M. Wt: 413.5 g/mol
InChI Key: YSHSYOOJQFIBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-4-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and hydrazine derivatives.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced onto the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the benzyl group: The benzyl group can be introduced via a benzylation reaction, typically using benzyl halides in the presence of a base.

    Formation of the piperazine ring: The final step involves the formation of the piperazine ring, which can be achieved through a cyclization reaction involving appropriate diamine precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base for benzylation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-BENZYL-4-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

1-BENZYL-4-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.

    1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other piperazines for its stimulant effects.

    1-benzylpiperazine (BZP): A central nervous system stimulant with structural similarities.

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O/c1-19-16-25(29-14-12-28(13-15-29)18-20-8-4-3-5-9-20)30-24(26-19)17-22(27-30)21-10-6-7-11-23(21)31-2/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHSYOOJQFIBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-BENZYL-4-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE
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1-BENZYL-4-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE
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1-BENZYL-4-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE
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1-BENZYL-4-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE

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